molecular formula C6H13NO B127577 (R)-2-(Methoxymethyl)pyrrolidine CAS No. 84025-81-0

(R)-2-(Methoxymethyl)pyrrolidine

Cat. No. B127577
CAS RN: 84025-81-0
M. Wt: 115.17 g/mol
InChI Key: CHPRFKYDQRKRRK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and as a building block for various chemical compounds. The molecule contains a pyrrolidine ring, which is a five-membered heterocyclic amine, and a methoxymethyl substituent, which can influence the reactivity and stereochemistry of the compound.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound with a similar pyrrolidine structure, was achieved through an asymmetric 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . Additionally, the synthesis of 3-[(1-[11C]methyl-2(S)-pyrrolidinyl)methoxy]pyridine and its (R) enantiomer, which also contain the pyrrolidine ring, was performed by N-alkylation of the corresponding N-desmethyl precursor . These methods highlight the versatility of pyrrolidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, was determined using single-crystal X-ray diffraction analysis . This analysis provides detailed information about the stereochemistry and conformation of the pyrrolidine ring, which is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes, leading to pyrido[1,2-a]benzimidazole derivatives, demonstrates the reactivity of pyridine derivatives, which can be related to the reactivity of pyrrolidine derivatives in forming complex heterocyclic structures . Moreover, the asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary shows the utility of pyrrolidine derivatives in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For instance, the crystal structure of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one reveals intermolecular hydrogen bonding and other non-covalent interactions that can influence the compound's solubility, melting point, and stability . These properties are essential for the practical application of pyrrolidine derivatives in chemical synthesis and pharmaceutical development.

Scientific Research Applications

  • Synthesis of Enantiomeric Pairs of Pyrrolidines : Yamamoto et al. (1993) described the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines from 2,5-bis(methoxymethyl) and 2,5-bis(methoxymethoxymetbyl) pyrrolidines (Yamamoto et al., 1993).

  • Asymmetric Alkylation of Carboxamides : Kawanami et al. (1984) demonstrated the use of trans-2,5-bis(methoxymethyl)pyrrolidines as chiral auxiliaries for the asymmetric alkylation of carboxamide enolates, achieving high stereoselectivity (Kawanami et al., 1984).

  • Asymmetric Synthesis of Cyclohexanones : Tamura et al. (1990) explored the asymmetric conjugate addition of R2CuLi to cyclohexanones using (S)-2-((2-(Methoxymethyl)-1-pyrrolidinyl)-methyl)-2-cyclohexen-1-one (Tamura et al., 1990).

  • Diels-Alder Reaction : Enders et al. (1992) utilized 3-[(S)-2-(methoxymethyl)pyrrolidin-1yl]-1,3-butadiene for the Diels-Alder reaction with 2-aryl-1-nitroethenes, leading to enantiomerically pure 4-nitrocyclohexanones (Enders et al., 1992).

  • Synthesis of Aminofluorosulphurane : Hann and Sampson (1989) reported on (S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).

  • Antiinflammatory Activities : Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones with N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-o ne showing promise as antiinflammatory agents (Ikuta et al., 1987).

  • Enantiospecific Synthesis of CCK Antagonists : Manfre and Pulicani (1994) conducted enantiospecific synthesis of pyrrolidine derivatives like RP 66803, a CCK antagonist, using anodic methoxylation (Manfre & Pulicani, 1994).

  • Highly Stereoselective Synthesis of Nitroxides : Shibata et al. (2000) used (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine for the stereoselective synthesis of C2-chiral and meso nitroxides (Shibata et al., 2000).

  • Chiral Catalyst Ligands : Shi et al. (1995) synthesized chiral C2-symmetrical 2,5-disubstituted pyrrolidine derivatives as ligands in reactions with arylaldehydes (Shi et al., 1995).

Safety And Hazards

“®-2-(Methoxymethyl)pyrrolidine” is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

Pyrrolidine and its derivatives, including “®-2-(Methoxymethyl)pyrrolidine”, continue to be of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRFKYDQRKRRK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Methoxymethyl)pyrrolidine

CAS RN

84025-81-0
Record name (2R)-2-(Methoxymethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Methoxymethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(R)-2-(Methoxymethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
(R)-2-(Methoxymethyl)pyrrolidine
Reactant of Route 4
(R)-2-(Methoxymethyl)pyrrolidine
Reactant of Route 5
(R)-2-(Methoxymethyl)pyrrolidine
Reactant of Route 6
(R)-2-(Methoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.